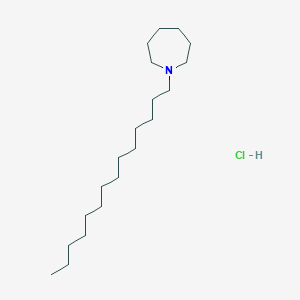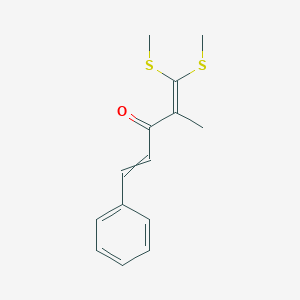
2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one is a chemical compound known for its unique structure and properties. This compound features a combination of methylsulfanyl groups and a phenyl group attached to a penta-1,4-dien-3-one backbone. Its distinct molecular arrangement makes it an interesting subject for various scientific studies and applications.
准备方法
The synthesis of 2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the methylsulfanyl and phenyl groups onto the penta-1,4-dien-3-one backbone. The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, advanced catalytic systems, and automated monitoring to ensure consistent quality and output.
化学反应分析
2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions employed, allowing for the synthesis of a wide range of compounds with different properties and applications.
科学研究应用
2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one has a broad range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
In biology and medicine, this compound is studied for its potential therapeutic properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a useful component in the formulation of various products, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl groups and phenyl group play a crucial role in its binding affinity and selectivity towards these targets.
At the molecular level, the compound may interact with enzymes by forming covalent or non-covalent bonds, leading to inhibition or activation of enzymatic activity. Additionally, it may modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.
相似化合物的比较
When compared to similar compounds, 2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1,1-bis(methylsulfanyl)pent-1-ene
- 1,1-bis(methylsulfanyl)hept-1-ene
- 2-methyl-1,1-bis(methylsulfanyl)butane
These compounds share some structural similarities but differ in their specific arrangements and functional groups. The presence of the phenyl group and the penta-1,4-dien-3-one backbone in this compound contributes to its distinct properties and applications.
属性
CAS 编号 |
89812-55-5 |
|---|---|
分子式 |
C14H16OS2 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
2-methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C14H16OS2/c1-11(14(16-2)17-3)13(15)10-9-12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI 键 |
NZXBOMSEQXQKSD-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(SC)SC)C(=O)C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14388299.png)
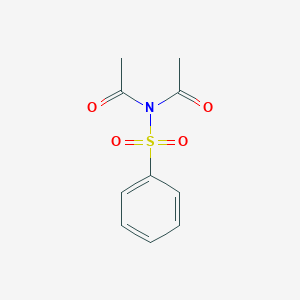

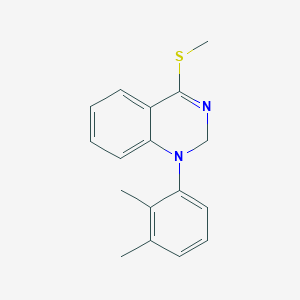
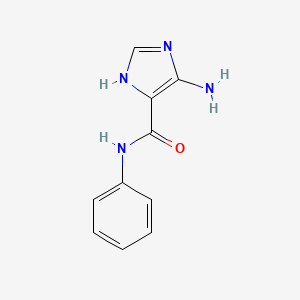
![N-(2-Methylprop-1-en-1-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B14388326.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14388341.png)
![4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate](/img/structure/B14388347.png)

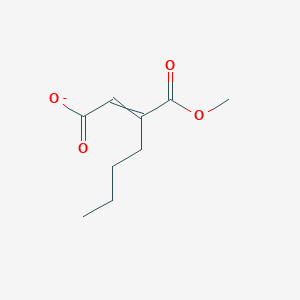
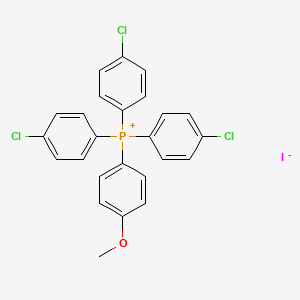
![Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate](/img/structure/B14388376.png)
